
2,5-Diethylterephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethylterephthalaldehyde: is an organic compound with the molecular formula C12H14O2. It is a derivative of terephthalaldehyde, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is typically used in various chemical syntheses and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Diethylterephthalaldehyde can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:
Bromination: p-Xylene is reacted with bromine to form α,α,α’,α’-Tetrabromo-p-xylene.
Hydrolysis: The tetrabromo compound is then hydrolyzed using sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: 2,5-Diethylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Condensation: It reacts with amines to form imines (Schiff bases), which are stable due to aromatic conjugation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: The reaction with amines typically occurs in the presence of a dehydrating agent like anhydrous magnesium sulfate.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Condensation: Imines (Schiff bases).
科学的研究の応用
2,5-Diethylterephthalaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Diethylterephthalaldehyde involves its ability to form imines through condensation reactions with amines. This reaction is facilitated by the presence of the aldehyde groups, which react with the amine groups to form a stable imine linkage. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
類似化合物との比較
Terephthalaldehyde: The parent compound with no ethyl substitutions.
2,5-Dimethylterephthalaldehyde: A similar compound with methyl groups instead of ethyl groups at the 2 and 5 positions.
Uniqueness: 2,5-Diethylterephthalaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the compounds it forms. The ethyl groups can provide steric hindrance and affect the electronic properties of the molecule, making it distinct from its methyl-substituted counterpart .
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2,5-diethylterephthalaldehyde |
InChI |
InChI=1S/C12H14O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h5-8H,3-4H2,1-2H3 |
InChIキー |
BNQMVSLUFMBQEG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1C=O)CC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


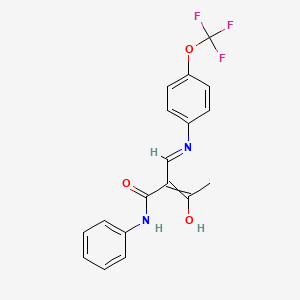
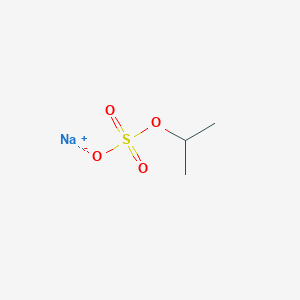
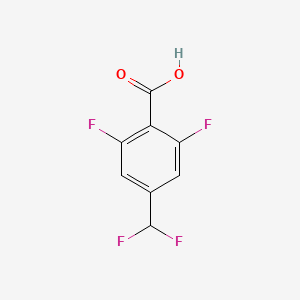
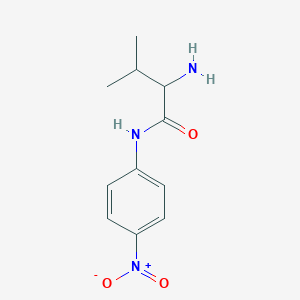
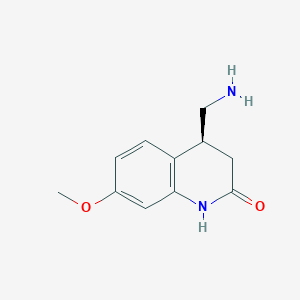
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
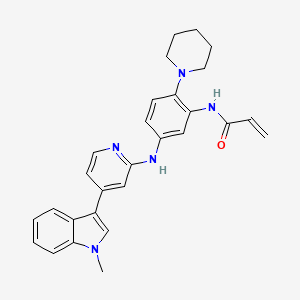

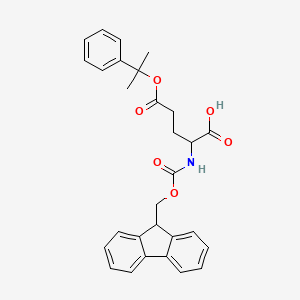
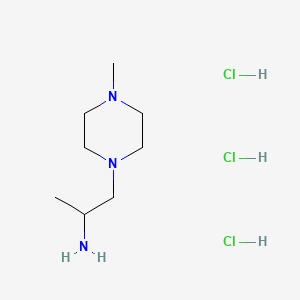
![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)
